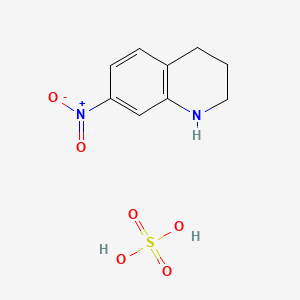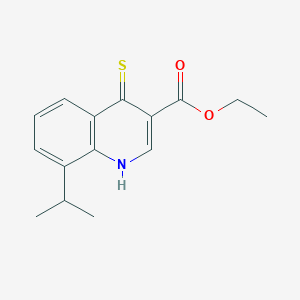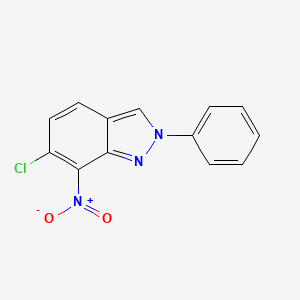
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their significant pharmacological activities and are used in various medicinal and industrial applications . The compound , with the addition of a nitro group and hydrogen sulfate, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate, the process may involve the nitration of 1,2,3,4-tetrahydroquinoline followed by the addition of hydrogen sulfate.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic hydrogenation and nitration processes. The use of eco-friendly and reusable catalysts, such as Lewis acids, is becoming more prevalent to ensure greener and more sustainable chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be hydrogenated to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antimalarial effects. The quinoline ring system can also intercalate with DNA, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its broad spectrum of bio-responses.
1,2,3,4-Tetrahydroquinoline: A hydrogenated derivative of quinoline.
7-Nitroquinoline: A nitro-substituted quinoline derivative.
Uniqueness: Quinoline, 1,2,3,4-tetrahydro-7-nitro-, hydrogen sulfate is unique due to the combination of the nitro group and hydrogen sulfate, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73987-44-7 |
|---|---|
Molekularformel |
C9H12N2O6S |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
7-nitro-1,2,3,4-tetrahydroquinoline;sulfuric acid |
InChI |
InChI=1S/C9H10N2O2.H2O4S/c12-11(13)8-4-3-7-2-1-5-10-9(7)6-8;1-5(2,3)4/h3-4,6,10H,1-2,5H2;(H2,1,2,3,4) |
InChI-Schlüssel |
VBHCWROSOWPTFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC1.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)
amino}acetic acid](/img/structure/B11850264.png)

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
![3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11850293.png)
![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)
![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)



![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)

